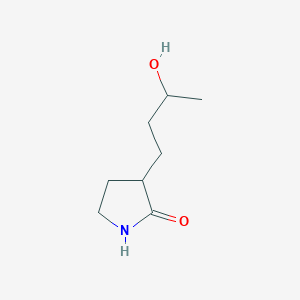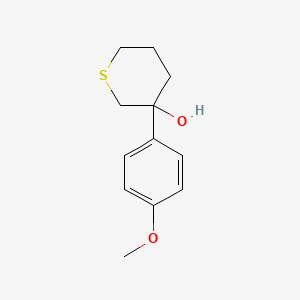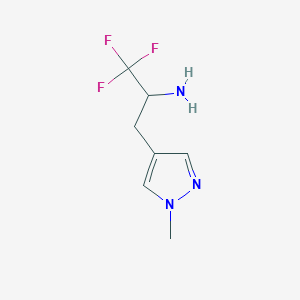
3-(3-Hydroxybutyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxybutyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybutyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxybutyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3-Hydroxybutyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxybutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in various cellular processes . For example, molecular docking studies have shown that pyrrolidinone derivatives can interact with proteins such as Akt, influencing their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(3-Hydroxybutyl)pyrrolidin-2-one include other pyrrolidinone derivatives such as:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizines
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group enhances its reactivity and potential for functionalization, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-(3-hydroxybutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(10)2-3-7-4-5-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |
Clave InChI |
VHBFEGHNPBKOQC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1CCNC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride](/img/structure/B13192671.png)
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)



![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)

![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)


![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)

